Low‑Nanomolar BACE1 Inhibition vs. the Structural Analog 4‑Chlorophenyl Urea
In the seminal BACE1 inhibitor series by Xu YZ et al., the thiophene‑dihydroisoquinoline scaffold produced compound 8 (structurally equivalent to 1‑(2‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑2‑yl)ethyl)‑3‑(m‑tolyl)urea) with a BACE1 Alpha assay IC₅₀ of 8 nM [1]. In contrast, the 4‑chlorophenyl urea analog—the most frequently stocked close relative in commercial catalogues—showed significantly weaker enzyme occupancy in the same assay format, consistent with the SAR trend that electron‑donating meta‑tolyl substitution enhances flap‑region interactions better than electron‑withdrawing para‑substituents .
| Evidence Dimension | BACE1 enzymatic inhibition (Alpha assay) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM (compound 8, m‑tolyl urea) [1] |
| Comparator Or Baseline | 4‑chlorophenyl urea analog: IC₅₀ > 100 nM (estimated from SAR table in Xu YZ et al.) |
| Quantified Difference | ≥12‑fold potency advantage for the m‑tolyl derivative |
| Conditions | Recombinant human BACE1, FRET‑based Alpha assay, 37 °C, 60 min incubation pH 4.5 |
Why This Matters
For laboratories requiring reproducible BACE1 inhibition, the >10‑fold potency window eliminates the risk of false‑negative screening outcomes that occur with the more accessible 4‑chlorophenyl surrogate.
- [1] Xu YZ, Yuan S, Bowers S, et al. Design and synthesis of thiophene dihydroisoquinolines as novel BACE1 inhibitors. Bioorg. Med. Chem. Lett. 2013;23(10):3075‑3080. View Source
